![molecular formula C9H5ClN2O3S B12861618 2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12861618.png)
2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a cyanomethyl group and a sulfonyl chloride group attached to the benzoxazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride typically involves the reaction of 2-aminophenol with various reagents to form the benzoxazole ring. One common method involves the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts
Chemical Reactions Analysis
2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The cyanomethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride can be compared with other benzoxazole derivatives, such as:
2-(Chloromethyl)benzo[d]oxazole: Similar structure but with a chloromethyl group instead of a cyanomethyl group.
2-(Methyl)benzo[d]oxazole: Lacks the sulfonyl chloride and cyanomethyl groups, making it less reactive.
2-(Aminomethyl)benzo[d]oxazole: Contains an aminomethyl group, which can participate in different types of reactions compared to the cyanomethyl group.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C9H5ClN2O3S |
|---|---|
Molecular Weight |
256.67 g/mol |
IUPAC Name |
2-(cyanomethyl)-1,3-benzoxazole-6-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClN2O3S/c10-16(13,14)6-1-2-7-8(5-6)15-9(12-7)3-4-11/h1-2,5H,3H2 |
InChI Key |
RIVFUDNOSSUWLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)OC(=N2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


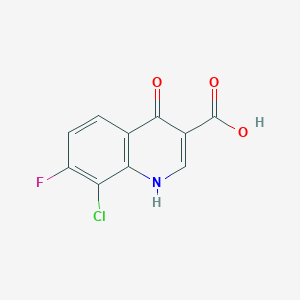
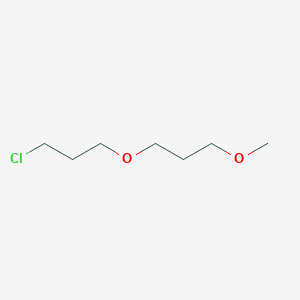
![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
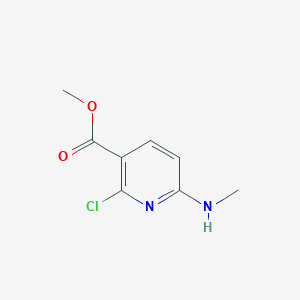
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B12861557.png)
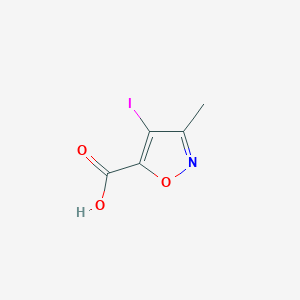
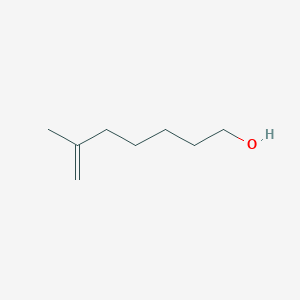
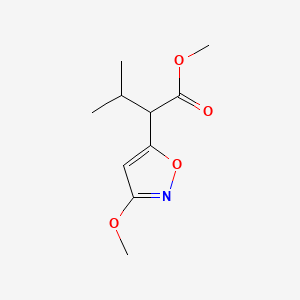
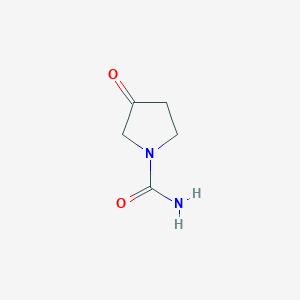

![2-Bromobenzo[d]oxazole-7-carbonitrile](/img/structure/B12861598.png)
![2-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-imine](/img/structure/B12861599.png)
![2-Bromo-7-(methylthio)benzo[d]oxazole](/img/structure/B12861607.png)

